N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
This compound is a benzamide derivative featuring a 4-chlorobenzyl group at the N-terminal and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl substituent at the meta-position of the benzamide core.
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-6-4-13(5-7-15)11-21-18(24)14-2-1-3-16(10-14)22-19(25)23-17-8-9-28(26,27)12-17/h1-7,10,17H,8-9,11-12H2,(H,21,24)(H2,22,23,25) |
InChI Key |
BGNJOGKGHBDFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-aminobenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Introduction of the Tetrahydrothiophene-1,1-dioxide Moiety: The tetrahydrothiophene-1,1-dioxide group is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with tetrahydrothiophene-1,1-dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Research Findings and Gaps
Structural Advantages: The sulfonamide group in the target compound may enhance stability compared to non-sulfonated analogs like those in .
Pharmacological Uncertainty : While highlights sulfonamide-containing insecticides, the target compound’s biological target remains unconfirmed.
Synthetic Feasibility : High yields (71–94%) in analogous syntheses suggest viable routes for scaling the target compound.
Biological Activity
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorobenzyl group which may enhance lipophilicity and biological activity.
- A dioxidotetrahydrothiophen moiety , contributing to its unique reactivity and potential interactions with biological targets.
- A benzamide backbone , which is commonly associated with various biological activities, including anticancer effects.
The molecular formula is , with a molecular weight of approximately 432.97 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds similar to this benzamide derivative exhibit significant anticancer properties. For instance, the presence of the dioxidotetrahydrothiophen moiety has been linked to enhanced cytotoxicity against various cancer cell lines.
Case Study:
In an in vitro study, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative effects compared to standard treatments like SAHA (IC50 = 17.25 μM) . The mechanisms involved apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Benzamide derivatives often act as enzyme inhibitors. Preliminary data suggest that this compound may inhibit histone deacetylases (HDACs), which are crucial in cancer progression.
Table 1: Comparison of Anticancer Activities
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 1.30 | Apoptosis induction |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
| FNA | Solid tumors | 0.95 | HDAC inhibition |
The mechanisms underlying the biological activities of this compound may involve:
- Apoptosis Induction: The ability to trigger programmed cell death in cancer cells is a critical aspect of its anticancer activity.
- Enzyme Interaction: Potential inhibition of key enzymes such as HDACs could lead to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting tumor growth.
Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, highlighting their pharmacological potential:
- Antitumor Studies: Compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models .
- In Silico Studies: Molecular docking studies have suggested favorable binding affinities for targets like EGFR, indicating potential for further development as targeted therapies .
- Safety Profile Assessment: Toxicity evaluations are essential for determining the viability of these compounds for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
